molecular formula C13H23BN2O3 B11849598 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-boronic Acid Pinacol Ester

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-boronic Acid Pinacol Ester

Cat. No.: B11849598
M. Wt: 266.15 g/mol
InChI Key: BXRWBGADFHNBSK-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-boronic Acid Pinacol Ester is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by a tetrahydropyrazolo[1,5-a]pyridine core, which is fused with a boronic acid pinacol ester moiety. The presence of the boronic acid group makes it a valuable intermediate in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-boronic Acid Pinacol Ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-boronic Acid Pinacol Ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-boronic Acid Pinacol Ester involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in various chemical reactions. The compound’s reactivity is influenced by the electronic and steric properties of the tetrahydropyrazolo[1,5-a]pyridine core .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-boronic Acid Pinacol Ester is unique due to its combination of a tetrahydropyrazolo[1,5-a]pyridine core and a boronic acid ester moiety. This unique structure imparts distinct reactivity and makes it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C13H23BN2O3

Molecular Weight

266.15 g/mol

IUPAC Name

(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)borinic acid

InChI

InChI=1S/C13H23BN2O3/c1-12(2,17)13(3,4)19-14(18)11-9-10-7-5-6-8-16(10)15-11/h9,17-18H,5-8H2,1-4H3

InChI Key

BXRWBGADFHNBSK-UHFFFAOYSA-N

Canonical SMILES

B(C1=NN2CCCCC2=C1)(O)OC(C)(C)C(C)(C)O

Origin of Product

United States

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